molecular formula C17H19N3 B1247264 Delergotrile CAS No. 59091-65-5

Delergotrile

Cat. No.: B1247264
CAS No.: 59091-65-5
M. Wt: 265.35 g/mol
InChI Key: LBMFWYCMCHRLBU-SGIREYDYSA-N
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Chemical Reactions Analysis

Delergotrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Delergotrile exerts its effects primarily by acting as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine and stimulating the dopaminergic pathways. This action helps alleviate symptoms of Parkinson’s disease by compensating for the reduced dopamine levels in the brain .

Comparison with Similar Compounds

Delergotrile is similar to other ergoline derivatives such as lisuride and d-lysergic acid diethylamide. it is unique in its specific binding affinity and efficacy as a dopamine receptor agonist. Other similar compounds include ergonovine and apomorphine, which also act on dopaminergic systems but have different pharmacological profiles .

Properties

CAS No.

59091-65-5

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

2-[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile

InChI

InChI=1S/C17H19N3/c1-20-10-11(5-6-18)7-14-13-3-2-4-15-17(13)12(9-19-15)8-16(14)20/h2-4,9,11,14,16,19H,5,7-8,10H2,1H3/t11-,14+,16+/m0/s1

InChI Key

LBMFWYCMCHRLBU-SGIREYDYSA-N

Isomeric SMILES

CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CC#N

SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC#N

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC#N

Synonyms

CM 29-712
CM 29712

Origin of Product

United States

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